molecular formula C9H13N5 B1213205 1-(o-Tolyl)biguanide CAS No. 93-69-6

1-(o-Tolyl)biguanide

Cat. No.: B1213205
CAS No.: 93-69-6
M. Wt: 191.23 g/mol
InChI Key: SQZCAOHYQSOZCE-UHFFFAOYSA-N
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Description

1-(o-Tolyl)biguanide is a chemical compound with the molecular formula C9H13N5. It is known for its use as a ligand in the synthesis of various metal complexes and has applications in different fields such as polymer chemistry, cosmetics, and pharmaceuticals. The compound is characterized by its white to almost white powder or crystalline form and has a melting point of approximately 143-145°C [2][2].

Mechanism of Action

Target of Action

1-(o-Tolyl)biguanide is a chemical compound that has been used in various applications, including as a ligand in the synthesis of new vanadyl complexes . .

Mode of Action

It has been used as a ligand in the synthesis of new vanadyl complexes , suggesting that it may interact with metal ions in its active form

Biochemical Pathways

It has been used in the synthesis of vanadyl complexes , which are involved in various biochemical processes

Result of Action

It has been used in the synthesis of vanadyl complexes , suggesting that it may have a role in the formation of these complexes

Biochemical Analysis

Biochemical Properties

1-(o-Tolyl)biguanide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with copper ions, which exhibit antibacterial, antifungal, and antitumor activities . These complexes interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nature of these interactions involves coordination bonds between the nitrogen atoms of this compound and the metal ions, resulting in changes in the enzyme’s active site and subsequent biochemical effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the copper complexes of this compound have shown significant antitumor activity against HeLa tumor cells . This compound can modulate cell signaling pathways by interacting with key proteins and enzymes, leading to altered gene expression and metabolic flux. These effects are crucial for understanding the potential therapeutic applications of this compound in cancer treatment and other diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms coordination complexes with metal ions, such as copper, which can inhibit or activate specific enzymes . These interactions lead to changes in the enzyme’s conformation and activity, resulting in altered biochemical pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular functions, including prolonged inhibition of bacterial growth and tumor cell proliferation. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant antibacterial, antifungal, and antitumor activities . High doses can lead to toxic or adverse effects, including cytotoxicity and organ damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety margins of this compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with copper ions plays a significant role in its metabolic effects, as the resulting complexes can modulate enzyme activity and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of understanding the metabolic pathways of this compound for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with metal ions, such as copper, can influence its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential, as well as its potential toxicity and side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(o-Tolyl)biguanide can be synthesized through the reaction of o-toluidine with dicyandiamide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the biguanide structure. The general reaction scheme is as follows:

[ \text{C}_7\text{H}_9\text{N} + \text{C}_2\text{H}_4\text{N}_4 \rightarrow \text{C}9\text{H}{13}\text{N}_5 ]

The reaction conditions often include the use of a solvent such as ethanol or water and an acid catalyst like hydrochloric acid to promote the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(o-Tolyl)biguanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(o-Tolyl)biguanide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with metal ions in complex formation. This uniqueness makes it valuable in the synthesis of specific metal complexes with desired properties .

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCAOHYQSOZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4751-99-9 (mono-hydrochloride)
Record name 2-Tolylbiguanide
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DSSTOX Substance ID

DTXSID3042051
Record name 1-(o-Tolyl)biguanide
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93-69-6
Record name o-Tolylbiguanide
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Record name 2-Tolylbiguanide
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Record name o-Tolylbiguanide
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Record name Imidodicarbonimidic diamide, N-(2-methylphenyl)-
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Record name 1-(o-Tolyl)biguanide
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Record name O-TOLYL BIGUANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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